2-(3,4-dimethylphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Description
2-(3,4-dimethylphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H17N5O2 and its molecular weight is 311.345. The purity is usually 95%.
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Scientific Research Applications
Acetamide Derivatives
Acetamide derivatives, including compounds similar in structure or functional groups to the requested chemical, have been reviewed for their biological effects. These compounds hold commercial importance due to their varied biological consequences upon exposure, with research expanding our understanding significantly over recent years. The diversity in biological responses among these chemicals reflects both their biological mechanisms and their potential applications across different domains (Kennedy, 2001).
Pyrazole Heterocycles
Pyrazoles are recognized for their role as pharmacophores, indicating a central role in the structure-activity relationships of biologically active compounds. These heterocycles have been extensively used as synthons in organic synthesis, owing to their widespread biological activities such as anticancer, anti-inflammatory, and antimicrobial, among others. The synthesis of pyrazole derivatives highlights their importance in medicinal chemistry, offering insights into the potential applications of related compounds in developing new therapeutic agents (Dar & Shamsuzzaman, 2015).
Oxadiazole Compounds
The 1,3,4-oxadiazole ring, a feature of the requested compound, is prevalent in numerous synthetic molecules with a wide range of bioactivities. These derivatives are known for their effective binding with various enzymes and receptors, showcasing an array of bioactivities. The development of 1,3,4-oxadiazole-based compounds has been a significant area of interest, with therapeutic applications spanning across anticancer, antibacterial, antifungal, and many other domains. This highlights the versatility of oxadiazole derivatives in medicinal chemistry and their potential in the development of new medicinal agents (Verma et al., 2019).
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-4-5-12(8-11(10)2)9-14(22)18-16-20-19-15(23-16)13-6-7-17-21(13)3/h4-8H,9H2,1-3H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFALVQTDXYKED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NN3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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